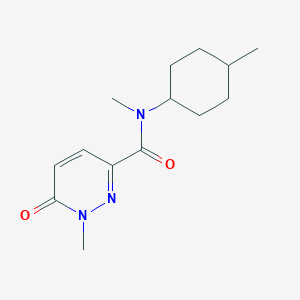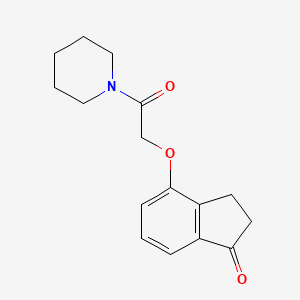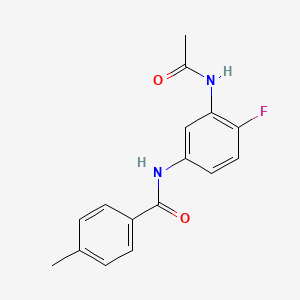
Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate, also known as CDIC, is a synthetic compound that has gained attention in the scientific community due to its potential application in drug discovery and development. CDIC belongs to the class of indole derivatives and is a versatile building block for the synthesis of various bioactive molecules.
作用機序
Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate exerts its biological activity through the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which promotes gene expression and can lead to various biological effects such as cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to exhibit antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate is a versatile building block for the synthesis of various bioactive molecules and can be easily synthesized in large quantities. It exhibits potent biological activity and has been extensively studied for its potential application in drug discovery and development. However, this compound is relatively unstable and can undergo hydrolysis under certain conditions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate. One potential direction is the synthesis of this compound derivatives with improved stability and potency. Another direction is the investigation of the potential application of this compound in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Furthermore, the development of selective HDAC inhibitors based on this compound can lead to the discovery of novel therapeutics for various diseases.
合成法
The synthesis of Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate involves the reaction of cyclopropanecarbonyl chloride with 2,3-dihydroindole-5-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain the final compound, this compound. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has been extensively studied for its potential application in drug discovery and development. It has been used as a building block for the synthesis of various bioactive molecules such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. This compound has also been shown to exhibit potent inhibitory activity against histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation and have been implicated in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
特性
IUPAC Name |
methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-18-14(17)11-4-5-12-10(8-11)6-7-15(12)13(16)9-2-3-9/h4-5,8-9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWUBXSNBHEEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509082.png)

![1-[4-(Bicyclo[2.2.1]heptane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509092.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509096.png)
![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7509100.png)
![6-[(3,4-Dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7509105.png)
![3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione](/img/structure/B7509115.png)

![1-[5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7509120.png)




